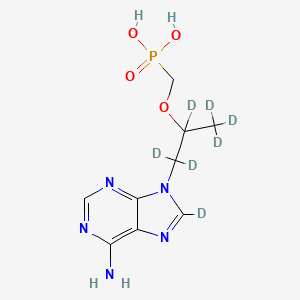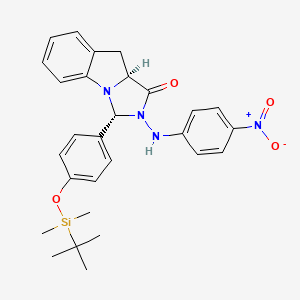
p53-HDM2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p53-HDM2-IN-1: is a small-molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator HDM2 (human double minute 2). This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle control and apoptosis. By inhibiting HDM2, this compound aims to restore the tumor-suppressing functions of p53, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p53-HDM2-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of 4,5-(substituted) 1,2,4-triazole-3-thiols and 2-chloro N-phenylacetamide in acetone . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions: p53-HDM2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halides and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions are typically intermediates that lead to the final compound, this compound. These intermediates are carefully purified and characterized to ensure the desired structure and activity.
科学研究应用
Chemistry: In chemistry, p53-HDM2-IN-1 is used as a model compound to study protein-protein interactions and the development of small-molecule inhibitors .
Biology: In biological research, this compound is used to investigate the p53 pathway and its role in cell cycle regulation and apoptosis. It serves as a tool to understand how disrupting the p53-HDM2 interaction can restore p53 function in cancer cells .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancers that retain wild-type p53 but have overexpressed HDM2. By inhibiting HDM2, this compound can reactivate p53, leading to tumor suppression .
Industry: In the pharmaceutical industry, this compound is part of drug development programs aimed at creating new cancer therapies. Its role as a lead compound helps in the design and optimization of more potent and selective inhibitors .
作用机制
p53-HDM2-IN-1 exerts its effects by binding to the HDM2 protein, preventing it from interacting with p53. This inhibition stabilizes p53, allowing it to activate its target genes involved in cell cycle arrest and apoptosis. The molecular targets include the transactivation domain of p53 and the hydrophobic binding pocket of HDM2 . The pathway involves the activation of downstream effectors such as PUMA and p21, leading to tumor suppression .
相似化合物的比较
Nutlin-3: A well-known HDM2 inhibitor that also disrupts the p53-HDM2 interaction.
MI-77301: Another small-molecule inhibitor targeting the same interaction.
RG7112: A compound with a similar mechanism of action, used in clinical trials for cancer therapy
Uniqueness: p53-HDM2-IN-1 is unique in its high selectivity and potency compared to other inhibitors. It has been optimized for better pharmacokinetic properties, making it a versatile candidate for various dosing regimens .
属性
分子式 |
C36H40F6N4O7S |
|---|---|
分子量 |
786.8 g/mol |
IUPAC 名称 |
4-[2-[4-[2-[(2R,3R)-1-[2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]-2-propyl-3-[5-(trifluoromethyl)thiophen-3-yl]oxypiperidin-3-yl]acetyl]piperazin-1-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C36H40F6N4O7S/c1-2-7-27-34(53-23-20-28(54-22-23)36(40,41)42,12-6-14-46(27)33(51)31-24(35(37,38)39)11-13-43-32(31)50)21-29(47)45-17-15-44(16-18-45)25-8-3-4-9-26(25)52-19-5-10-30(48)49/h3-4,8-9,11,13,20,22,27H,2,5-7,10,12,14-19,21H2,1H3,(H,43,50)(H,48,49)/t27-,34-/m1/s1 |
InChI 键 |
GYNGYVZPWWCHFW-QRRWFCJLSA-N |
手性 SMILES |
CCC[C@@H]1[C@@](CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F |
规范 SMILES |
CCCC1C(CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)



